4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one
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Overview
Description
4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms in the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one can be achieved through a multi-step process involving the formation of the pyrimidine and pyrazine rings, followed by their functionalization and coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The specific reagents and conditions used for these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound. For example, oxidation of the butyl group could lead to the formation of a carboxylic acid, while reduction of the pyrimidine ring could lead to the formation of a dihydropyrimidine.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activity, this compound could be investigated for use in the treatment of various diseases. Its ability to interact with specific molecular targets could make it a valuable therapeutic agent.
Industry: The compound’s unique structure and properties could make it useful in the development of new materials, such as polymers or coatings with specific characteristics.
Mechanism of Action
The mechanism by which 4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure suggests that it may interact with nucleic acids or proteins involved in cellular signaling pathways, potentially leading to changes in gene expression or protein activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one include other heterocyclic compounds with pyrimidine or pyrazine rings. Examples include:
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit various biological activities, such as antimicrobial and anticancer properties.
Triazolopyrazine derivatives: These compounds contain a triazole ring fused to a pyrazine ring and have been investigated for their antibacterial activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-3-4-8-18-12-20(27)25-21(24-18)17-7-5-6-16(11-17)14-26(2)15-19-13-22-9-10-23-19/h5-7,9-13H,3-4,8,14-15H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVWJJQAWNJFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)C2=CC=CC(=C2)CN(C)CC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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